molecular formula C25H26N4O2S B10879976 (5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

(5Z)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one

Cat. No.: B10879976
M. Wt: 446.6 g/mol
InChI Key: PVRYLVJATWSIHT-KQWNVCNZSA-N
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Description

5-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is a complex organic compound that features a unique combination of indole, piperazine, and thiazolone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1-benzyl-1H-indole-3-carbaldehyde with 2-[4-(2-hydroxyethyl)piperazino]-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like piperidine to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole and thiazolone rings.

    Reduction: Reduced forms of the indole and thiazolone rings.

    Substitution: Substituted derivatives with various functional groups attached to the indole or piperazine rings.

Scientific Research Applications

5-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperazine and thiazolone rings may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.

    Piperazine Derivatives: Compounds such as piperazine citrate and piperazine phosphate are structurally related and used in various therapeutic applications.

    Thiazolone Derivatives: Compounds like thiazolidinediones are structurally similar and used in the treatment of diabetes.

Uniqueness

5-[(1-BENZYL-1H-INDOL-3-YL)METHYLENE]-2-[4-(2-HYDROXYETHYL)PIPERAZINO]-1,3-THIAZOL-4-ONE is unique due to its combination of three distinct moieties, each contributing to its overall biological activity and potential therapeutic applications. This structural complexity allows for a wide range of interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C25H26N4O2S

Molecular Weight

446.6 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-thiazol-4-one

InChI

InChI=1S/C25H26N4O2S/c30-15-14-27-10-12-28(13-11-27)25-26-24(31)23(32-25)16-20-18-29(17-19-6-2-1-3-7-19)22-9-5-4-8-21(20)22/h1-9,16,18,30H,10-15,17H2/b23-16-

InChI Key

PVRYLVJATWSIHT-KQWNVCNZSA-N

Isomeric SMILES

C1CN(CCN1CCO)C2=NC(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)/S2

Canonical SMILES

C1CN(CCN1CCO)C2=NC(=O)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)S2

Origin of Product

United States

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